N-(3,3-diphenylpropyl)pyridine-3-carboxamide
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Overview
Description
N-(3,3-diphenylpropyl)pyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyridine ring substituted with a carboxamide group and a 3,3-diphenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with 3,3-diphenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-diphenylpropyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(3,3-diphenylpropyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(3,3-diphenylpropyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,3-diphenylpropyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(3,3-diphenylpropyl)benzamide: Similar structure but with a benzene ring instead of a pyridine ring.
N-(3,3-diphenylpropyl)pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.
N-(3,3-diphenylpropyl)pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
303064-42-8 |
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Molecular Formula |
C21H20N2O |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(3,3-diphenylpropyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C21H20N2O/c24-21(19-12-7-14-22-16-19)23-15-13-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-12,14,16,20H,13,15H2,(H,23,24) |
InChI Key |
GDHXZIQAOUBZCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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